5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of thiophene, quinoline, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:
Formation of Quinoline Derivative: The initial step involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in propan-2-ol to form N-(quinolin-5-yl)thiophene-2-carboxamide.
Formation of Thioamide: The carboxamide is then treated with excess diphosphorus pentasulfide in anhydrous pyridine to yield the corresponding thioamide.
Cyclization: The thioamide undergoes cyclization with hydrazine hydrate to form the oxadiazole ring, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic substitution reactions can occur at the thiophene and quinoline rings, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as bromine, nitric acid, and acetic anhydride are used for electrophilic substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Brominated, nitrated, and acetylated derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
Receptor Binding: It may bind to specific receptors, modulating biological pathways related to inflammation and immune response.
Electron Transport: In materials science, the compound’s electronic properties facilitate its use in electronic devices, enhancing electron transport and conductivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes exhibit similar pharmacological properties.
Quinoline Derivatives: Quinoline-based compounds like chloroquine and camptothecin are well-known for their medicinal applications.
Oxadiazole Derivatives: 1,3,4-Oxadiazole derivatives are widely studied for their antimicrobial and anticancer activities.
Uniqueness
5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is unique due to its combination of three different heterocyclic systems, which imparts a wide range of chemical reactivity and biological activity. This structural diversity makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-(2-thiophen-2-ylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS2/c20-15-18-17-14(19-15)10-8-12(13-6-3-7-21-13)16-11-5-2-1-4-9(10)11/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLBIKCAUPZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C4=NNC(=S)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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